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2-(4-Methylcyclohexyl)pyrrolidine
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Overview
Description
2-(4-Methylcyclohexyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-methylcyclohexyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its versatile biological activities. The addition of a 4-methylcyclohexyl group can potentially enhance the compound’s pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylcyclohexyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylcyclohexylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylcyclohexyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its biological activity.
Substitution: The pyrrolidine ring can undergo substitution reactions, where different functional groups replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrrolidine ring .
Scientific Research Applications
2-(4-Methylcyclohexyl)pyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Methylcyclohexyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: The parent compound, widely used in medicinal chemistry.
Pyrrolidine-2-one: A derivative with different pharmacological properties.
Pyrrolidine-2,5-dione: Another derivative with unique biological activities.
Uniqueness
2-(4-Methylcyclohexyl)pyrrolidine is unique due to the presence of the 4-methylcyclohexyl group, which can enhance its pharmacological properties compared to other pyrrolidine derivatives. This structural modification can lead to different biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C11H21N |
---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
2-(4-methylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C11H21N/c1-9-4-6-10(7-5-9)11-3-2-8-12-11/h9-12H,2-8H2,1H3 |
InChI Key |
COMGHPXJESAATM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C2CCCN2 |
Origin of Product |
United States |
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